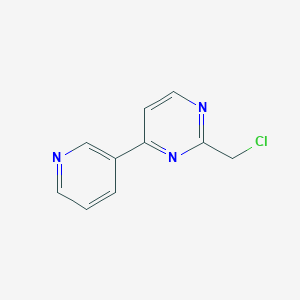

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

CAS No.: 944899-71-2

Cat. No.: VC3314246

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944899-71-2 |

|---|---|

| Molecular Formula | C10H8ClN3 |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-pyridin-3-ylpyrimidine |

| Standard InChI | InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 |

| Standard InChI Key | IMKLIVSZJRMXCR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |

| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |

Introduction

Chemical Structure and Identity

Molecular Description and Composition

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with two key substituents: a chloromethyl group at the 2-position and a pyridin-3-yl group at the 4-position. The structure combines electron-deficient heterocyclic rings that contribute to its chemical properties and reactivity .

The compound's structure can be compared to the related compound 2-chloro-4-(pyridin-3-yl)pyrimidine, which has been more extensively documented. The key difference is the presence of a methylene (CH₂) spacer between the pyrimidine ring and the chlorine atom in 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, which significantly alters its chemical reactivity profile .

The presence of nitrogen atoms in both the pyrimidine and pyridine rings makes this compound likely to act as a hydrogen bond acceptor, potentially influencing its interactions with biological systems and other molecules .

Synthetic Methodologies

Chloromethylation of 4-(pyridin-3-yl)pyrimidine

This approach would involve direct chloromethylation of a 4-(pyridin-3-yl)pyrimidine precursor. The synthesis pathway would likely follow a procedure similar to that used for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, which involves treatment with chloromethylating agents under controlled conditions.

Proposed Reaction Scheme:

-

Starting with 4-(pyridin-3-yl)pyrimidine

-

Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base

-

Reaction under inert atmosphere to prevent unwanted side reactions

Sequential Functional Group Transformations

An alternative approach could adapt the methodology described for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which involves a series of transformations including methylation, ammonification, chlorination, and oxidation steps .

Optimization for Scale-Up

For industrial-scale production, several considerations would be important:

-

Use of more efficient chloromethylating agents or catalysts to enhance reaction rates

-

Implementation of continuous flow reactors to ensure consistent production quality and scalability

-

Optimization of reaction conditions to improve yield and reduce formation of byproducts

Table 2: Key Considerations for Synthetic Scale-Up

| Parameter | Significance | Optimization Strategy |

|---|---|---|

| Reaction Temperature | Influences reaction rate and selectivity | Careful temperature control, possibly with cooling systems |

| Solvent Selection | Affects solubility and reaction kinetics | Screening of environmentally friendly alternatives |

| Catalyst Loading | Determines efficiency and cost | Optimization to minimize catalyst amount while maintaining yield |

| Purification Method | Impacts final product quality | Development of efficient crystallization or chromatographic methods |

Chemical Reactivity

Reactive Centers

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine contains several reactive centers that determine its chemical behavior:

Chloromethyl Group Reactivity

The chloromethyl group at the 2-position represents a primary reactive site, prone to nucleophilic substitution reactions. Similar to what has been observed with related compounds, this functional group can undergo various chemical transformations:

-

Nucleophilic substitution with amines to form aminomethyl derivatives

-

Reaction with alcohols or phenols to form ethers

-

Substitution with thiols to form thioether linkages

-

Interaction with carboxylates to form esters

Heterocyclic Ring Systems

The pyrimidine and pyridine rings possess nitrogen atoms that can:

-

Act as hydrogen bond acceptors

-

Serve as coordination sites for metals

-

Participate in acid-base chemistry

-

Undergo electrophilic aromatic substitution under forcing conditions

Reaction Scope

The compound can potentially undergo a wide range of reactions, making it a versatile building block for synthesis. Table 3 summarizes the predicted reactivity patterns.

Table 3: Predicted Reactivity Patterns of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

| Reaction Type | Reactive Site | Expected Products | Potential Applications |

|---|---|---|---|

| Nucleophilic Substitution | Chloromethyl group | Substituted methyl derivatives | Synthesis of functionalized pyrimidines |

| Metal Coordination | Pyridine/Pyrimidine N atoms | Metal complexes | Catalysis, materials science |

| Electrophilic Aromatic Substitution | Aromatic rings | Ring-substituted derivatives | Modification of electronic properties |

| Reduction | C=N bonds in heterocycles | Partially or fully reduced heterocycles | Modulation of conformational properties |

Structural Comparison with Analogous Compounds

Related Pyrimidine Derivatives

Understanding the relationship between 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine and structurally similar compounds provides valuable insights into its properties and potential applications.

Comparison with 2-Chloro-4-(pyridin-3-yl)pyrimidine

2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS: 483324-01-2) is a closely related compound that differs only in the absence of the methylene group between the pyrimidine ring and the chlorine atom . Key differences include:

Comparison with 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS: 944906-18-7) differs in the position of the nitrogen atom in the pyridine ring (4-position versus 3-position). This positional change affects:

-

Electronic distribution within the molecule

-

Hydrogen bonding patterns

-

Coordination geometry when interacting with metals or proteins

Table 4: Comparative Analysis of Related Pyrimidine Derivatives

| Compound | Key Structural Feature | Expected Property Differences | Potential Application Differences |

|---|---|---|---|

| 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | CH₂Cl at 2-position, pyridin-3-yl at 4-position | Enhanced reactivity at chloromethyl position; meta-substitution pattern on pyridine | Versatile building block for diverse substitution patterns |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Direct Cl at 2-position | Lower reactivity toward nucleophiles; more rigid structure | More stable under harsh conditions; different binding profile |

| 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | Pyridin-4-yl substitution | Different electronic distribution; para-substitution pattern | Different coordination geometry; altered hydrogen bonding network |

Current Research Status and Future Perspectives

Research Gaps

Based on the available search results, several research gaps regarding 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can be identified:

-

Limited published synthetic routes specifically for this compound

-

Absence of comprehensive characterization data

-

Insufficient exploration of its biological activities

-

Lack of studies on its potential applications in materials science

Future Research Directions

Future research on 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine could focus on:

-

Development of efficient, scalable synthetic methodologies

-

Comprehensive physical and chemical characterization

-

Exploration of its potential as a building block for pharmaceutical compounds

-

Investigation of its coordination chemistry with various metals

-

Application in the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity

Table 5: Potential Research Areas for 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

| Research Area | Key Questions | Potential Significance |

|---|---|---|

| Synthetic Methodology | What are the most efficient routes to synthesize this compound? | Enable access to larger quantities for further research |

| Biological Activity | Does the compound or its derivatives exhibit therapeutic potential? | Identification of novel bioactive compounds |

| Materials Applications | Can the compound form interesting coordination complexes? | Development of new catalysts or functional materials |

| Structure-Property Relationships | How do structural modifications affect the compound's properties? | Understanding fundamental structure-property relationships |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume